molecular formula C11H8ClFN2O B13758369 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B13758369
M. Wt: 238.64 g/mol
InChI Key: GTBUVLJIXJWKOS-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heteroaromatic compound featuring a fused pyrroloisoxazole core substituted with a 2-chloro-4-fluorophenyl group. Its molecular formula is C₁₁H₈ClFN₂O, yielding a molecular weight of 238.65 g/mol. The compound’s structure combines a dihydro-4H-pyrrolo[3,2-d]isoxazole scaffold with halogenated aromatic substituents, a design motif observed in bioactive molecules and intermediates for pharmaceuticals (e.g., kinase inhibitors or antimicrobial agents) .

The 2-chloro-4-fluoro substitution on the phenyl ring introduces steric and electronic effects that influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions. These attributes are critical for pharmacological activity and synthetic feasibility.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H8ClFN2O/c12-9-5-6(13)1-2-7(9)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2

InChI Key

GTBUVLJIXJWKOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Dissolve the isoxazol-5-amine in ethanol.
  • Add triethylamine as a base catalyst (a few drops).
  • Add the 2-chloro-4-fluorophenyl ethanone slowly to the solution.
  • Heat the reaction mixture under reflux for approximately 12 hours.
  • Upon completion, cool the reaction mixture and pour onto ice-water to precipitate the product.
  • Isolate the product by filtration.
  • Purify by recrystallization from ethanol.

Reaction Mechanism

  • The amino group of the isoxazole performs nucleophilic attack on the electrophilic carbonyl carbon of the halogenated phenyl ethanone.
  • Nucleophilic displacement of the chlorine atom occurs.
  • Intramolecular cyclization follows, forming the fused pyrrolo[3,2-d]isoxazole ring.
  • Elimination of water or other small molecules finalizes the ring closure.

Supporting Research Outcomes and Analytical Data

Spectral Characterization

  • IR Spectroscopy: Characteristic absorptions for NH groups (~3200–3400 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹), and C=N stretches (~1660 cm⁻¹).
  • ¹H NMR: Signals corresponding to pyrrole and isoxazole protons, with singlets for NH protons around 11–12 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of the compound.

Comparative Data Table of Related Pyrrolo[3,2-d]isoxazole Syntheses

Compound Starting Materials Reaction Conditions Yield (%) Key Analytical Data Reference
4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole 3-methylisoxazol-5-amine + 2-chloro-1-(1H-indol-3-yl)ethanone Reflux in EtOH + Et3N, 12 h 81 mp 210-212 °C, IR NH & C=N, MS m/z=237
This compound (inferred) 3-methylisoxazol-5-amine + 2-chloro-4-fluorophenyl ethanone Reflux in EtOH + Et3N, 12 h ~80 (expected) Similar IR, NMR, MS data expected Inferred from

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,2-d]isoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form N-oxides.

    Reduction: Reduction of isoxazoles can lead to the formation of hydroxylamines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxylamines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with two close analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 2-Cl, 4-F-phenyl C₁₁H₈ClFN₂O 238.65 Data not reported Data not reported
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-F-phenyl C₁₁H₉FN₂O 204.20 Not reported Not reported
3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 2,3-diCl-phenyl C₁₁H₈Cl₂N₂O 255.10 432.1 ± 45.0 1.4 ± 0.1
Key Observations:

Halogenation Effects: The 2-chloro-4-fluoro substitution on the target compound provides a balance between electron-withdrawing (Cl, F) and steric effects. In contrast, the 3-fluoro analog lacks chlorine, reducing molecular weight (204.2 vs. The 2,3-dichloro analog has a higher molecular weight (255.1) and density (1.4 g/cm³) due to additional chlorine atoms, which enhance hydrophobicity and thermal stability (boiling point: 432.1°C).

Electronic and Steric Profiles: The meta-fluorine in may create a distinct electronic environment compared to the ortho-chlorine and para-fluorine in the target compound, affecting reactivity in cross-coupling or hydrogen-bonding interactions.

Physicochemical and Thermodynamic Trends

  • Boiling Point and Volatility : The dichloro analog exhibits a high boiling point (432.1°C), likely due to stronger van der Waals interactions from its larger molecular surface and chlorine content. The target compound’s boiling point is expected to be lower than but higher than due to intermediate halogenation.
  • Lipophilicity : The Cl/F combination in the target compound may optimize logP values for blood-brain barrier penetration, whereas the dichloro derivative could be more lipophilic, favoring membrane-associated targets.

Biological Activity

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest due to its diverse biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolo[3,2-d]isoxazole framework, which is known for its pharmacological potential. The presence of the chloro and fluorine substituents on the phenyl ring enhances its biological activity by influencing its electronic properties and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, focusing primarily on its anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Assays : The compound was tested against colorectal carcinoma (HCT-116), prostate cancer (PC3), and normal lung fibroblast (WI-38) using the MTT assay.
CompoundCell LineIC50 (µM)Activity Level
This compoundHCT-1165.0Very Strong
This compoundPC38.0Strong
5-Fluorouracil (control)HCT-1165.2Very Strong
5-Fluorouracil (control)PC38.3Strong

The results indicate that the compound has a lower IC50 value compared to the standard chemotherapy agent 5-fluorouracil, suggesting enhanced efficacy against cancer cells while exhibiting selectivity towards non-tumorigenic cells.

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : It disrupts the cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through various pathways, including caspase activation.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis.

Additional Biological Activities

Apart from its anticancer properties, the compound has shown potential in other areas:

  • Antiviral Activity : Preliminary studies suggest it may have effects against certain viral infections.
  • Anti-inflammatory Effects : The compound has been noted to exhibit anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the efficacy of pyrrolo[3,2-d]isoxazole derivatives:

"Among the tested candidates, pyrrolo[3,2-d]isoxazole derivatives displayed significant cytotoxicity against HCT-116 cells with an IC50 as low as 5.0 µM" .

This underscores the potential of this class of compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are validated synthetic routes for 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nitrile oxide-alkyne cycloaddition (NOAC) for constructing the fused isoxazole-pyrrolidine core. For example, 4-chloro-N-(prop-2-ynyl)aniline derivatives undergo intramolecular cyclization in the presence of triethylamine and isocyanate catalysts (modified from methods in ). Key optimizations include:

  • Temperature control (25–50°C) to balance reaction rate and side-product formation.
  • Solvent selection (THF or CHCl3/hexane mixtures) to stabilize intermediates and facilitate crystallization.
  • Column chromatography (hexane/EtOAc gradients) for purification, achieving ~25% yield in analogous systems .

Q. How can structural confirmation of this compound be achieved using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 15.0037 Å, b = 6.2364 Å, and β = 117.238° have been reported for structurally related dihydropyrroloisoxazoles . Complementary techniques:

  • NMR : 1H^1H-NMR signals for the pyrrolidine ring protons appear as multiplets near δ 3.3–4.0 ppm, while aromatic protons (2-chloro-4-fluorophenyl) resonate at δ 6.8–7.5 ppm .
  • IR : Characteristic isoxazole C–O–N stretching at ~1646 cm1^{-1} and C–F vibrations at 1092 cm1^{-1} .

Advanced Research Questions

Q. What electronic effects do the 2-chloro-4-fluorophenyl substituents exert on the reactivity of the pyrroloisoxazole core?

  • Methodological Answer : The electron-withdrawing Cl and F groups polarize the aromatic ring, enhancing electrophilic substitution resistance but stabilizing intermediates in cycloaddition reactions. Computational studies (DFT) can quantify these effects:

  • Calculate Hammett constants (σm_m, σp_p) for substituents to predict reaction kinetics.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in NOAC reactions .

Q. How can conflicting biological activity data for structurally similar pyrroloisoxazoles be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies). Strategies include:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity. For example, fluorinated analogs show improved membrane permeability due to lipophilicity (logP calculations) .

Q. What intermolecular interactions govern crystal packing in this compound, and how do they influence solubility?

  • Methodological Answer : SCXRD data reveal C–H···π interactions (e.g., centroid distances ~3.5 Å) and columnar stacking along the b-axis, as seen in analogous structures . These interactions reduce solubility in polar solvents (e.g., water) but enhance stability in nonpolar media (hexane/CHCl3). Solubility can be modulated via co-crystallization with surfactants or PEG derivatives.

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